N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-24(29(27,28)16-8-3-2-7-15(16)20)14-11-25(12-14)18-10-9-17-21-22-19(26(17)23-18)13-5-4-6-13/h2-3,7-10,13-14H,4-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJFYQBOLMLYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-fluoro-N-methylbenzenesulfonamide is a novel compound belonging to the class of triazolopyridazine derivatives. Its unique molecular structure and functional groups suggest potential for diverse biological activities, particularly in medicinal chemistry and drug development.
The compound has the following chemical characteristics:
- Molecular Formula : C17H19FN8
- Molecular Weight : Approximately 354.385 Da
- Appearance : Pale yellow solid
- Melting Point : 188–189 °C
Research indicates that this compound primarily acts by inhibiting specific kinases involved in cell proliferation and survival pathways:
- c-Met Kinase : Plays a critical role in cancer cell signaling.
- Pim-1 Kinase : Involved in regulating cell cycle progression and apoptosis.
By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in several cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Prevents cells from progressing through the cycle.
- Induction of Apoptosis : Triggers programmed cell death pathways.
Antimicrobial Activity
Preliminary tests indicate that this compound may also possess antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to significant activity against both Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Efficacy
A study involving the treatment of human pancreatic cancer cells with the compound revealed a dose-dependent reduction in cell viability. The mechanism was attributed to the inhibition of c-Met and Pim-1 kinases, leading to enhanced apoptosis rates.
Study 2: Antimicrobial Screening
In vitro assays were conducted against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity, particularly against resistant strains, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine} | Contains triazole-pyridazine core | Moderate anticancer activity |
| 8-(azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine | Features an azetidine ring | Limited anticancer activity |
| 5-fluoro-pyrimidine derivatives | Related heterocyclic structure | Significant antimicrobial properties |
This table highlights the unique aspects of this compound compared to other compounds within its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
